1-(3-{[4-(Tert-butyl)benzyl]sulfonyl}-2-hydroxypropyl)-2-pyrrolidinone

Purity Specification Quality Control Procurement Benchmark

For CNS-focused fragment screening, systematic lipophilicity variation without confounding tPSA changes is critical. This 2-pyrrolidinone building block (MW 353.48, tPSA 55 Ų) delivers a computed logP of 2.805-56% higher than the unsubstituted benzyl analog-enabling construction of lipophilicity-gradient series to probe cell permeability and intracellular target engagement. • CNS lead-like chemical space (MW <450, tPSA <90 Ų) with predicted BBB permeability • Suitable HPLC retention-time marker for 1-sulfonyl-2-pyrrolidinone library method development • >90% purity; verify for assay requirements or budget for preparative HPLC polishing.

Molecular Formula C18H27NO4S
Molecular Weight 353.48
CAS No. 400083-35-4
Cat. No. B2677619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-{[4-(Tert-butyl)benzyl]sulfonyl}-2-hydroxypropyl)-2-pyrrolidinone
CAS400083-35-4
Molecular FormulaC18H27NO4S
Molecular Weight353.48
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)CS(=O)(=O)CC(CN2CCCC2=O)O
InChIInChI=1S/C18H27NO4S/c1-18(2,3)15-8-6-14(7-9-15)12-24(22,23)13-16(20)11-19-10-4-5-17(19)21/h6-9,16,20H,4-5,10-13H2,1-3H3
InChIKeyGCVNOKCUAJGEQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-{[4-(Tert-butyl)benzyl]sulfonyl}-2-hydroxypropyl)-2-pyrrolidinone: Identity & Physicochemical Profile


1-(3-{[4-(Tert-butyl)benzyl]sulfonyl}-2-hydroxypropyl)-2-pyrrolidinone (CAS 400083-35-4, molecular formula C₁₈H₂₇NO₄S, molecular weight 353.48 g/mol) is a synthetic small-molecule building block composed of a 2-pyrrolidinone core connected via a 2-hydroxypropyl linker to a 4-tert-butylbenzyl sulfonyl moiety [1]. The compound is supplied by Key Organics under product code 5F-394S at a specified purity of >90% and is catalogued primarily for research and development use as a heterocyclic molecular砌块 . No curated bioactivity data are available in ChEMBL, and no primary research publications or patents containing quantitative pharmacological data for this exact compound were identified in the public domain [2].

Heterocyclic building block (2-pyrrolidinone core, sulfonyl linker)
No reported bioactivity; fit for scaffold derivatization and library design
Supplier-certified purity; independent QC data not publicly available

SAR-Naive Substitution Risks for 1-Sulfonyl-2-pyrrolidinones


The 1-(benzylsulfonyl)-2-hydroxypropyl-2-pyrrolidinone scaffold presents a modular structure where variations in the benzyl substituent modulate key physicochemical determinants such as lipophilicity, polar surface area, and steric bulk . Simple substitution of the 4-tert-butylbenzyl group with an unsubstituted benzyl (CAS 285986-97-2, MW 297.37) or a 4-chlorobenzyl analog (CAS 285986-57-4) alters the compound's logP, membrane permeability potential, and recognition by biological targets, even when the core pyrrolidinone-sulfonyl pharmacophore is conserved [1]. Without quantitative target-engagement or phenotypic data for the specific substitution pattern, generic replacement risks selecting a compound with divergent partitioning behavior, solubility, or protein-binding characteristics, undermining reproducibility in chemical biology or fragment-based screening campaigns [2].

! Para-tert-butyl vs. H or Cl substitution alters lipophilicity and steric bulk – logP shift may change membrane partitioning without target engagement data.
! No quantitative structure-activity data exist for this exact sulfonyl-pyrrolidinone; analog swapping risks divergent biological recognition.
! Differences in solubility and protein binding expected from substituent hydrophobicity may compromise assay reproducibility if unverified.

Quantitative Differentiation Evidence vs. Closest Analogs


Purity Specification: Sole Vendor-Certified Metric

The only vendor-certified quantitative specification available for CAS 400083-35-4 is a purity of >90%, as listed by the Key Organics/百灵威 product entry . In contrast, the unsubstituted benzyl analog (CAS 285986-97-2) is offered by multiple vendors with purity typically specified as ≥90% or ≥95% . No orthogonal purity confirmation (e.g., HPLC chromatogram, elemental analysis) is publicly disclosed for either compound, placing them in a comparable quality tier. The absence of a verified higher-purity grade (≥98%) for the tert-butyl analog represents a potential risk for applications requiring stringent stoichiometric control.

Purity specification
Data to verify
Target: >90% (single vendor) vs Benzyl analog: ≥90–95% (multiple vendors)
No meaningful purity differentiation; target lacks ≥95% certified grade
Procurement risk for stoichiometric precision; no orthogonal QC available
Purity Specification Quality Control Procurement Benchmark

Computed Lipophilicity vs. Unsubstituted Benzyl Analog

The ZINC15 database reports a computed logP of 2.805 for the target compound (C₁₈H₂₇NO₄S, MW 353.48) [1]. For the unsubstituted benzyl analog (CAS 285986-97-2, C₁₄H₁₉NO₄S, MW 297.37), a comparable computed logP of approximately 1.8 was obtained using the same algorithmic method (ALOGPS 2.1, via ZINC15 substructure search) [2]. This represents a calculated ΔlogP of +1.0 (56% increase in logP units), consistent with the known Hansch π contribution of a para-tert-butyl substituent (~1.98, though attenuated by the benzyl linker) [3]. The increased lipophilicity predicts enhanced passive membrane permeability but also potentially higher plasma protein binding and reduced aqueous solubility.

Computed logP
Class-level inference
Target logP 2.805 vs Benzyl analog logP ~1.8 (Δ +1.0)
56% higher lipophilicity from para-tert-butyl; may enhance membrane permeability
In silico prediction (ALOGPS); experimental logP unavailable
Lipophilicity logP Membrane Permeability Physicochemical Differentiation

Polar Surface Area and CNS Penetration Potential

The target compound has a computed topological polar surface area (tPSA) of 55 Ų, as reported by ZINC15 [1]. The unsubstituted benzyl analog (CAS 285986-97-2) is predicted to have a nearly identical tPSA of approximately 56 Ų, because the para-tert-butyl substituent contributes no additional polar atoms [2]. Both values fall well below the widely accepted threshold of < 90 Ų for blood-brain barrier penetration and < 140 Ų for oral absorption [3]. This indicates that the tert-butyl modification increases lipophilicity without expanding polar surface area, a combination often exploited to enhance CNS exposure while retaining hydrogen-bonding capacity.

Topological PSA
Class-level inference
Target tPSA 55 Ų vs Benzyl analog ~56 Ų (Δ negligible)
Constant low PSA supports potential CNS penetration when combined with elevated logP
Based on Pardridge BBB rule; no experimental confirmation
Polar Surface Area Blood-Brain Barrier CNS Drug-Likeness Physicochemical Profiling

Molecular Weight and Fragment vs. Lead-Like Classification

At 353.48 Da, the target compound exceeds the conventional fragment limit of <300 Da (Rule of Three), placing it in the 'lead-like' or 'early hit' chemical space rather than a pure fragment [1]. In comparison, the unsubstituted benzyl analog (297.37 Da) and the 4-chlorobenzyl analog (331.82 Da) remain closer to or within the fragment boundary . The higher molecular weight, driven by the tert-butylbenzyl group, increases the number of heavy atoms (24 vs. 20) and rotatable bonds (7 vs. 5), which can be advantageous for exploring more complex binding interactions but reduces the ligand efficiency ceiling. This size differential must be weighed when curating fragment versus lead-like screening collections.

MW & fragment-likeness
Class-level inference
MW 353.48 Da exceeds 300 Da fragment threshold; 24 heavy atoms
Classified as lead-like; unsuitable for strict Rule-of-Three fragment libraries
Exceeds conventional fragment MW limit; use in lead-like or CNS-focused sets
Fragment-Based Drug Discovery Molecular Weight Lead-Likeness Library Design

Procurement Application Scenarios


Lipophilicity-Gradient Arrays for Phenotypic Screening

The 56% higher computed logP (2.805 vs. ~1.8) relative to the unsubstituted benzyl analog, combined with a constant low tPSA of 55 Ų, makes this compound suitable for inclusion in a designed lipophilicity-gradient series [1]. Researchers can use it alongside the benzyl, 4-chlorobenzyl, and 3,4-dichlorobenzyl congeners to systematically probe the impact of benzyl substitution on cell permeability and intracellular target engagement, without introducing changes in polar surface area that would confound interpretation [2].

Lead-Like Library Expansion for CNS Drug Discovery

With a molecular weight of 353 Da and tPSA of 55 Ų, the compound occupies the CNS lead-like chemical space (MW 300–450, tPSA < 90 Ų) [1]. Procurement for a CNS-focused screening deck is supported by the predicted blood-brain barrier permeability characteristics, particularly when compared to lower-MW analogs that may lack sufficient hydrophobic contacts for target engagement within the CNS compartment [2]. However, users must verify that the >90% purity specification meets assay requirements or budget for preparative HPLC purification .

Analytical Reference Standard for Sulfonyl-Pyrrolidinone Scaffold

The distinct chromatographic retention imparted by the tert-butylbenzyl group (predicted logP 2.805 vs. ~1.8 for the benzyl analog) provides a useful retention-time marker for HPLC or LC-MS method development targeting 1-sulfonyl-2-pyrrolidinone libraries [1]. The compound can serve as a system suitability standard to verify gradient resolution between closely eluting analogs, with the >90% purity specification adequate for non-quantitative reference purposes [2].

Fragment-to-Lead Evolution: para-Substituent Effects

In medicinal chemistry programs where an initial unsubstituted benzyl fragment hit has been identified against a target of interest, the tert-butyl analog enables exploration of the para-position's steric and lipophilic tolerance [1]. The addition of the tert-butyl group simultaneously increases both the van der Waals volume and the logP, making it a useful probe for distinguishing shape-dependent binding from purely hydrophobic-driven affinity gains [2].

Application
Selection Property
Validation Focus
Lipophilicity-gradient array design
logP modulation by para-substitution without PSA alteration
Verify cell permeability consistency across analog series
CNS lead-like library expansion
CNS-favorable physicochemical profile (MW/tPSA/logP)
Assay buffer solubility and non-specific binding screening
Chromatographic reference standard
Distinct retention from less lipophilic sulfonyl-pyrrolidinones
Confirm baseline resolution in HPLC/LC-MS gradient methods
Fragment-to-lead para-substituent SAR
Steric and lipophilic probe at para-position of benzyl fragment
Distinguish hydrophobic-driven vs. shape-dependent binding affinity
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